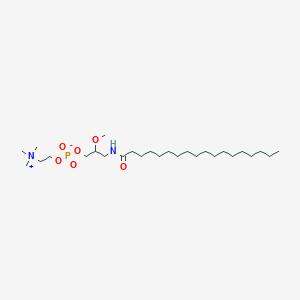

rac-3-Octadecanamido-2-methoxypropyl phosphocholine

描述

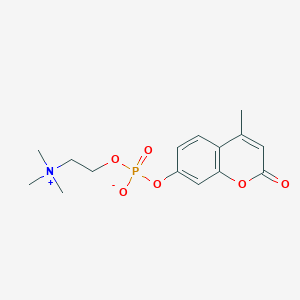

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic compound known for its applications in various fields, including neurology and proteomics research. It is characterized by its molecular formula C27H57N2O6P and a molecular weight of 554.74 . This compound is often used in studies related to memory, learning, and cognition .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:

Formation of the amide bond: This involves the reaction of octadecanoic acid with a suitable amine to form octadecanamide.

Phosphocholine addition: The final step involves the addition of the phosphocholine group to the methoxylated intermediate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

rac-3-Octadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

科学研究应用

rac-3-Octadecanamido-2-methoxypropyl phosphocholine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in cellular processes and interactions.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the production of specialized chemicals and materials.

作用机制

The mechanism of action of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

rac-2-Methoxy-3-octadecanamido-1-propylphosphocholine: Similar in structure but with slight variations in the positioning of functional groups.

rac-3-Octadecanamido-2-methoxypropan-1-ol phosphocholine: Another closely related compound with similar applications.

Uniqueness

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications .

属性

IUPAC Name |

[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJPWDKOKGANNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008543 | |

| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88876-07-7 | |

| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is special about the CP-50 strain of Pleurotus ostreatus?

A1: The CP-50 strain has demonstrated promising potential for cultivation on various agricultural wastes, exhibiting good growth and biological efficiency [, , , , , , , ].

Q2: What types of agricultural wastes can be used to cultivate the CP-50 strain?

A2: Research has shown successful cultivation on coffee bagasse [], wheat straw, barley straw, bean straw, corn stubble [, ], banana leaves [], carrizo silvestre (Arundo donax) [], and water lily (Eichhornia crassipes) [, ].

Q3: How does the CP-50 strain compare to other Pleurotus ostreatus strains in terms of production?

A3: Studies comparing CP-50 with other commercial strains like lE-8, UAM-3, CP-753, and CP-245 have shown varying results depending on the substrate and environmental conditions [, ]. For instance, CP-753 exhibited higher biological efficiency and production rate on rice straw compared to CP-50 [].

Q4: Can the nutritional content of the CP-50 strain be influenced by the substrate it's grown on?

A4: Yes, research suggests that substrates like water lily can increase the crude protein content and energy value of CP-50 mushrooms [, ]. Similarly, using oil palm rachis as a substrate resulted in a higher concentration of total lipids in the fruiting bodies [].

Q5: Are there any concerns regarding heavy metal accumulation in CP-50 mushrooms grown on specific substrates?

A5: Studies have shown that CP-50 mushrooms cultivated on substrates supplemented with water lily do not present food toxicity from heavy metals and comply with FAO Codex Alimentarius parameters [, ].

Q6: Can the CP-50 strain be used for bioremediation purposes?

A6: The use of CP-50 for cultivating mushrooms on water lily suggests its potential for bioremediation, offering a way to manage this invasive aquatic plant while producing a food source [, ].

Q7: How does pH affect the growth of the CP-50 strain?

A7: CP-50 exhibits tolerance to alkaline pH, achieving a development rate of 6.10 mm/day at pH 11.2 on tested mediums [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。